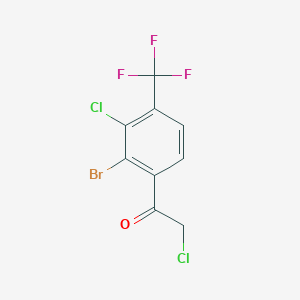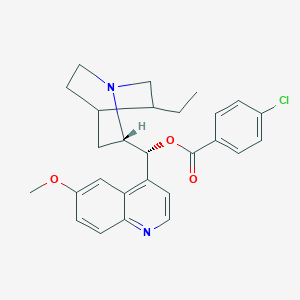
O-(4-Chlorobenzoyl)hydroquinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chlorobenzoyl)hydroquinine, also known as dihydroquinine 4-chlorobenzoate or hydroquinine 4-chlorobenzoate, is a chemical compound with the molecular formula C27H29ClN2O3 and a molecular weight of 464.98 g/mol . This compound is a derivative of hydroquinine, a well-known alkaloid, and is characterized by the presence of a 4-chlorobenzoyl group attached to the hydroquinine structure.
Méthodes De Préparation
The synthesis of O-(4-Chlorobenzoyl)hydroquinine typically involves the esterification of hydroquinine with 4-chlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
O-(4-Chlorobenzoyl)hydroquinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its hydroquinine form using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-(4-Chlorobenzoyl)hydroquinine has several scientific research applications, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by protozoan parasites.
Mécanisme D'action
The mechanism of action of O-(4-Chlorobenzoyl)hydroquinine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
O-(4-Chlorobenzoyl)hydroquinine can be compared with other similar compounds such as:
Hydroquinine: The parent compound, which lacks the 4-chlorobenzoyl group.
Hydroquinidine: A stereoisomer of hydroquinine with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C27H29ClN2O3 |
|---|---|
Poids moléculaire |
465.0 g/mol |
Nom IUPAC |
[(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17?,19?,25-,26+/m0/s1 |
Clé InChI |
TXVNNFDXQZFMBQ-GIOYICTOSA-N |
SMILES isomérique |
CCC1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


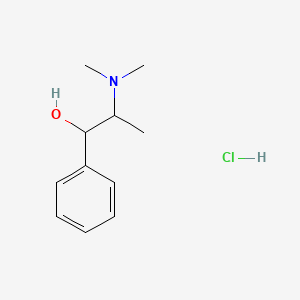
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
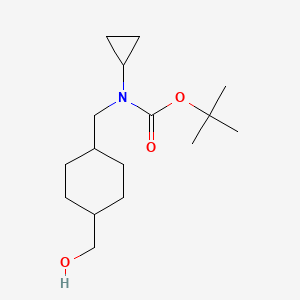
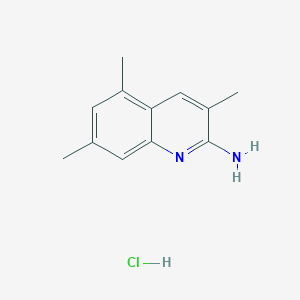
![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)

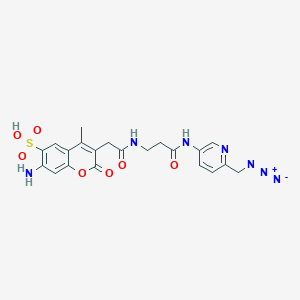
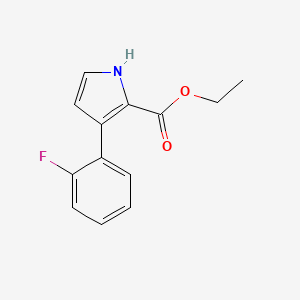

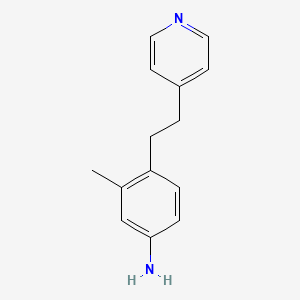
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
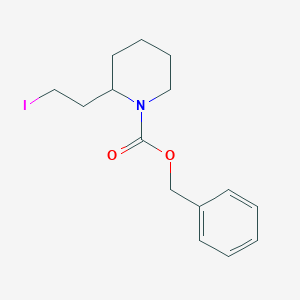
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
